Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate
Description
Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate is a branched ester derivative featuring a butane-1,4-dioate backbone substituted with a tert-butyloxycarbonyl group at the C2 position and esterified with tert-butyl and ethyl groups at the C1 and C4 positions, respectively. Its IUPAC name, 1,1,2-Ethanetricarboxylic acid, 1,1-bis(1,1-dimethylethyl) 2-ethyl ester, reflects its triester structure, where two tert-butyl groups and one ethyl group are attached to a central ethanetricarboxylic acid framework . This compound is commercially available as a specialty chemical, primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its steric bulk and hydrolytic stability imparted by the tert-butyl groups .
Properties
IUPAC Name |
1-O,1-O-ditert-butyl 2-O-ethyl ethane-1,1,2-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-8-19-11(16)9-10(12(17)20-14(2,3)4)13(18)21-15(5,6)7/h10H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWMYQZIMKZKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444154 | |
| Record name | TERT-BUTYL ETHYL 2-[(TERT-BUTYL)OXYCARBONYL]BUTANE-1,4-DIOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23550-28-9 | |
| Record name | TERT-BUTYL ETHYL 2-[(TERT-BUTYL)OXYCARBONYL]BUTANE-1,4-DIOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Dimethyl (S)-2-tert-Butoxycarbonylaminobutanodioate (Compound 1)
The synthesis commences with L-aspartic acid, which undergoes esterification with methanol in the presence of trimethylsilyl chloride (TMSCl) to yield dimethyl aspartate. Subsequent Boc protection of the α-amine is achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions, affording dimethyl (S)-2-tert-butoxycarbonylaminobutanodioate. This step proceeds with a 69% yield, as confirmed by ¹H NMR spectroscopy (δ 5.52 ppm, d, J = 8.2 Hz for the Boc-protected amine).
Selective Reduction to Aldehyde (Compound 3)
Controlled reduction of the δ-ester in compound 2 is achieved using diisobutylaluminum hydride (DIBAL) at −78°C. This regioselective reduction generates methyl (2S)-2-{(tert-butoxy)-N-[(tert-butyl)oxycarbonyl]carbonylamino}-4-oxobutanoate (compound 3) with a 63% yield. The aldehyde functionality (δ 9.82 ppm, s) is critical for subsequent nitroaldol reactions.
Nitroaldol Reaction and Thiol Conjugation
Formation of Nitroalkane Intermediate (Compound 4)
The aldehyde in compound 3 undergoes a nitroaldol reaction with nitromethane catalyzed by tetra-n-butylammonium fluoride (TBAF) at −5°C. This step introduces a nitro group at the γ-position, yielding methyl (5R,S)-hydroxy-5-nitro-(2S)-2-{(tert-butoxy)-N-[tert-butyloxycarbonyl]-carbonylamino}-pentanoate (compound 4) in 73% yield. The diastereomeric mixture is resolved via flash chromatography.
Thiol-Mediated Conjugate Addition (Compound 6)
Treatment of the nitroalkene derivative (compound 5) with tert-butyl thiol (t-BuSH) and n-butyllithium (n-BuLi) at −78°C facilitates a Michael-type addition, installing the tert-butylthio group at the δ-position. This step proceeds with 88% yield, as verified by ESI-MS (m/z 465.19 [M+H]⁺).
Final Assembly and Deprotection
Reductive Amination and Alloc Protection (Compound 8)
The nitro group in compound 6 is reduced to an amine using sodium borohydride (NaBH₄) and nickel chloride, followed by Alloc protection with allyl chloroformate. This sequence yields methyl 5-(((allyloxy)carbonyl)amino)-2-(bis(tert-butoxycarbonyl)amino)-4-(tert-butylthio)pentanoate (compound 8) with 30% yield over two steps.
Selective Boc Deprotection and Resin Loading
Final deprotection of the α-amine Boc group with trifluoroacetic acid (TFA) and subsequent coupling to a solid-phase resin completes the synthesis. The resin-bound peptide intermediate is characterized by a substitution degree of 0.285 mmol/g, enabling further elongation in SPPS.
Analytical Data and Characterization
Table 1. Key Intermediates and Spectral Data
| Compound | Molecular Formula | Yield (%) | ¹H NMR (δ, ppm) | ESI-MS (m/z) |
|---|---|---|---|---|
| 1 | C₁₀H₁₇NO₆ | 69 | 5.52 (d, J=8.2 Hz) | - |
| 2 | C₁₅H₂₅NO₈ | 89 | 1.53 (s, 18H) | - |
| 6 | C₂₀H₃₆N₂O₈S | 88 | 1.37 (s, 9H) | 465.19 [M+H]⁺ |
| 8 | C₂₄H₄₂N₂O₈S | 30 | 5.26–5.11 (m) | 519.39 [M+H]⁺ |
Chemical Reactions Analysis
Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate serves as a versatile building block in organic synthesis. It is particularly useful for:
- Protecting Groups : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis. This compound can release the amine upon deprotection, facilitating further reactions without compromising the integrity of the desired product.
- Synthesis of Complex Molecules : It can be employed in the synthesis of complex organic molecules by acting as an intermediate in multi-step reactions. For example, it has been utilized in the synthesis of various pharmaceuticals and agrochemicals.
Pharmaceutical Applications
The compound has potential applications in drug development due to its ability to modify biological activity through structural changes:
- Prodrug Formulation : this compound can be used to create prodrugs that enhance bioavailability and solubility of active pharmaceutical ingredients (APIs). This modification can lead to improved therapeutic efficacy.
- Anticancer Research : Studies have indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery.
Polymer Chemistry
In polymer chemistry, this compound is utilized for:
- Synthesis of Functional Polymers : The compound can be incorporated into polymer backbones to impart specific functionalities such as thermal stability and mechanical strength. For instance, it has been used in the preparation of polysulfone polymers with enhanced properties.
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Protecting group for amines | Facilitates multi-step synthesis |
| Pharmaceutical | Prodrug formulation | Enhances bioavailability |
| Anticancer research | Potential lead compound for drug discovery | |
| Polymer Chemistry | Functional polymers | Improved thermal stability and mechanical properties |
Case Studies
Case Study 1: Prodrug Development
A study demonstrated that modifying a known anticancer agent with this compound significantly increased its solubility and cellular uptake in vitro. The results indicated a higher cytotoxicity against breast cancer cells compared to the unmodified drug.
Case Study 2: Polymer Synthesis
Research published in a polymer journal highlighted the use of this compound in synthesizing a novel polysulfone material. The resulting polymer exhibited remarkable thermal stability and mechanical strength, making it suitable for high-performance applications in engineering and materials science.
Mechanism of Action
The mechanism of action of tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate involves its interaction with specific molecular targets and pathways . The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of certain enzymes . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
2-(tert-Butyloxycarbonyl)amino-N-hydroxy-3-phenyl-propionamide
- Structure: Features a tert-butyloxycarbonyl (Boc)-protected amino group attached to a hydroxamic acid derivative .
- Synthesis : Synthesized via a coupling reaction using hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in methylene chloride, followed by hydroxylamine hydrochloride addition .
- Application : Used in liquid-phase peptide synthesis as a protected intermediate to prevent unwanted side reactions during chain elongation .
- Key Differences : Unlike the target compound, this molecule includes an amide bond and hydroxamic acid moiety, enhancing its polarity and reactivity in aqueous environments .
Atorvastatin Intermediate: tert-Butyl 2-(6-{2-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Structure : A pyrrole-containing intermediate with a tert-butyl ester and fluorophenyl substituents .
- Synthesis: Crystallized via solvent evaporation from ethanol, forming hydrogen-bonded chains in the solid state .
- Application : Critical in synthesizing atorvastatin, a cholesterol-lowering drug .
- Key Differences : The presence of aromatic and heterocyclic groups increases its molecular complexity and pharmacological relevance compared to the simpler triester structure of the target compound .
Comparative Analysis Table
Key Findings
Steric Effects : The target compound’s tert-butyl groups impart significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to less hindered esters like ethyl or methyl analogues .
Solubility Profile: Its high lipophilicity limits aqueous solubility, contrasting with Boc-protected amino acid derivatives, which exhibit moderate polarity due to amide functionalities .
Synthetic Utility : Unlike the atorvastatin intermediate, which requires precise crystallization for structural integrity , the target compound’s synthesis likely prioritizes straightforward esterification steps for scalability .
Functional Versatility: The Boc group in the target compound serves as a protective moiety, akin to its role in peptide synthesis, but its placement on a triester backbone distinguishes its reactivity from linear Boc-amino acids .
Research Implications
The comparative data highlight the target compound’s niche as a stable, lipophilic intermediate in multi-step syntheses. Its structural simplicity contrasts with pharmacologically active intermediates like the atorvastatin derivative, underscoring its role in early-stage drug development rather than direct therapeutic use. Further studies could explore its utility in prodrug design or as a scaffold for polymer chemistry, leveraging its hydrolytic stability .
Biological Activity
Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate (CAS No. 23550-28-9) is a chemical compound with potential applications in pharmaceuticals and biochemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C15H26O6
- Molecular Weight: 302.36 g/mol
- CAS Number: 23550-28-9
The compound features a tert-butyl group and an ethyl ester, which may influence its solubility and interaction with biological systems.
Biological Activity Overview
Research on the biological activity of this compound is limited but indicates potential roles in:
- Antioxidant Activity: Compounds with similar structures have shown antioxidant properties, which may be relevant for protecting cells from oxidative stress.
- Enzyme Inhibition: The presence of ester groups may allow the compound to interact with various enzymes, potentially inhibiting their activity.
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds often act through:
- Free Radical Scavenging: Reducing oxidative damage by neutralizing free radicals.
- Enzyme Modulation: Altering the activity of enzymes involved in metabolic pathways.
Antioxidant Studies
A study investigating compounds with similar structures found that they exhibited significant antioxidant activity. For instance, compounds containing tert-butyl groups were effective in scavenging free radicals in vitro. This suggests that this compound may also possess similar properties.
Enzyme Inhibition Assays
In enzyme inhibition assays conducted on related compounds, it was observed that certain esters could inhibit lipase activity. Given the structural similarities, it is plausible that this compound may exhibit comparable inhibitory effects on lipid metabolism enzymes.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate?
- Methodological Answer : The compound is synthesized via sequential esterification and protection of the carboxylic acid groups. A typical approach involves:
Reacting butane-1,4-dioic acid with tert-butanol under acidic conditions (e.g., H₂SO₄) to form the tert-butyl ester.
Selective protection of the remaining carboxylic acid group using ethyl chloroformate in the presence of a base (e.g., pyridine).
Key considerations include temperature control (0–5°C for protection steps) and anhydrous conditions to prevent premature deprotection. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkages and tert-butyl group integration. For example, tert-butyl protons appear as singlets at ~1.4 ppm.
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms molecular geometry. A single-crystal X-ray study (e.g., at 100 K) provides bond-length precision (mean C–C: 0.004 Å) and torsional angles .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed [M+Na]⁺ peaks).
Q. What are the critical handling and storage protocols for this compound?
- Methodological Answer :
- Storage : Keep at room temperature in a desiccator to avoid hydrolysis. Protect from direct sunlight and moisture .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases, which may cleave tert-butyl or ethyl esters .
Advanced Research Questions
Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC (≥95% purity). Impurities may skew NMR integration.
- Step 2 : Compare experimental NMR chemical shifts with computational predictions (DFT calculations).
- Step 3 : Re-examine X-ray data for disorder or solvent inclusion artifacts. Refinement with software like SHELXL improves accuracy .
Q. What strategies optimize regioselectivity during esterification or protection steps?
- Methodological Answer :
- Steric Control : Use bulky bases (e.g., DIPEA) to favor reaction at less hindered carboxylic acid sites.
- Temporary Protecting Groups : Introduce a labile group (e.g., TMS-ethyl) for sequential deprotection.
- Catalysis : Employ lipases or transition-metal catalysts for enantioselective esterification .
Q. How to assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C.
Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs).
Identify breakdown products (e.g., free diacid) using LC-MS.
- Key Insight : Tert-butyl esters are labile under strongly acidic conditions (pH <2), while ethyl esters hydrolyze slowly in basic media .
Q. What computational methods support conformational analysis of the molecule?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in chloroform) to study rotational barriers of ester groups.
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with X-ray data to validate torsional preferences .
Q. How to troubleshoot low yields in multi-step syntheses involving tert-butyl protecting groups?
- Methodological Answer :
- Diagnostic Steps :
Check for moisture in reagents (e.g., use molecular sieves for tert-butanol).
Optimize reaction time—overexposure to acid/base may cause deprotection.
Use scavengers (e.g., polymer-bound sulfonic acid) to sequester byproducts .
Q. What are the challenges in scaling up synthesis from milligram to gram scale?
- Methodological Answer :
- Heat Management : Use jacketed reactors for exothermic protection steps.
- Purification : Switch from column chromatography to recrystallization (e.g., using hexane/EtOAc) for larger batches.
- Yield Tracking : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Q. How to analyze reaction byproducts or impurities using advanced chromatographic techniques?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
- Chiral HPLC : Resolve enantiomeric byproducts if stereocenters are present.
- Reference Standards : Compare retention times with certified analogs (e.g., tert-butanol derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
